N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide, also known as MTOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTOB is a small molecule inhibitor of the enzyme methionine aminopeptidase 2 (MetAP2), which plays a crucial role in protein synthesis and cellular processes.
Scientific Research Applications
Anticancer Applications
A notable study involves the design, synthesis, and evaluation of anticancer activities of derivatives similar to the compound . These derivatives exhibited significant anticancer properties against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. The research highlights the potential of such compounds in developing new anticancer drugs (Ravinaik et al., 2021).
Material Science
In the field of materials science, aromatic polyamides containing oxadiazole or benzonitrile units have been synthesized, demonstrating good thermal stability and solubility in common solvents. These polymers can be used to create thin, flexible films with potential applications in electronics due to their thermal properties and blue fluorescence characteristics (Sava et al., 2003).
Antiplasmodial Activities
Research on acyl derivatives of furazanes, structurally related to the compound of interest, showed promising activity against Plasmodium falciparum, the parasite responsible for malaria. The study emphasized the influence of the acyl moiety on the compounds' antiplasmodial efficacy, highlighting the potential for developing new antimalarial agents (Hermann et al., 2021).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities . They have been used as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as agents for treatment of age-related diseases .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to be a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they could have diverse molecular and cellular effects.
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-17-10(20-18-7)6-16-11(19)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIFEKDEWIBFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.